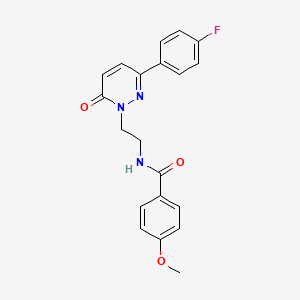

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O3/c1-27-17-8-4-15(5-9-17)20(26)22-12-13-24-19(25)11-10-18(23-24)14-2-6-16(21)7-3-14/h2-11H,12-13H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLMXLMNDSEZTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide typically involves multiple steps:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives in a nucleophilic aromatic substitution reaction.

Attachment of the Methoxybenzamide Moiety: This is usually done through an amide coupling reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram batches.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone core, potentially converting them to alcohols.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Electrophiles like nitronium ion (NO₂⁺) or halogens (Cl₂, Br₂) under acidic conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Introduction of nitro, halogen, or other functional groups on the fluorophenyl ring.

Scientific Research Applications

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Chemical Biology: It serves as a probe to study the mechanisms of action of related compounds and to identify new drug targets.

Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.

Pathways Involved: It can modulate signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Core Structure: The target compound and (S)-17b share the 6-oxopyridazinone core, while 6g and 7a-c incorporate antipyrine or benzooxazinone moieties, respectively.

- In contrast, (S)-17b features a dimethylamino-methylphenyl group, which may enhance solubility or target engagement.

Key Observations :

- HDAC Inhibition: (S)-17b demonstrates potent class I HDAC inhibition and antitumor efficacy, suggesting that the target compound’s benzamide-pyridazinone structure could similarly target epigenetic regulators.

- Substituent Impact: The 4-methoxybenzamide group in the target compound may differ from (S)-17b’s dimethylamino-methylphenyl in terms of HDAC isoform selectivity or cellular permeability.

- Fluorophenyl Effects: The 4-fluorophenyl group in the target compound and 6g may improve metabolic stability compared to non-fluorinated analogs.

Biological Activity

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure

The compound has a molecular formula of and a molecular weight of 324.31 g/mol. Its structure consists of a pyridazinone core substituted with a fluorophenyl group and a methoxybenzamide moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The fluorophenyl and pyridazinone components are crucial for binding affinity and selectivity towards these targets.

Biological Activity Overview

Research indicates that derivatives of benzamide, including this compound, exhibit antiviral properties. The mechanism involves the enhancement of intracellular levels of APOBEC3G (A3G), a protein known to inhibit viral replication, particularly in the context of Hepatitis B virus (HBV) infections .

Antiviral Properties

In vitro studies have shown that this compound effectively inhibits HBV replication. The compound's efficacy is measured by its ability to reduce HBV DNA levels in treated cells, demonstrating significant antiviral activity when compared to control groups .

Table 1: Biological Activity Data

| Activity | IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Inhibition of HBV | 5.0 | 50 | 10 |

| Cytotoxicity in HepG2 cells | >100 |

Case Studies

- Study on Antiviral Efficacy : A study conducted on various N-phenylbenzamide derivatives, including this compound, highlighted its potential as an anti-HBV agent. The study demonstrated that the compound significantly increased intracellular A3G levels, which correlates with reduced viral replication .

- Pharmacokinetic Profile : Another investigation into the pharmacokinetics of similar compounds indicated favorable absorption and distribution characteristics, suggesting that modifications to the chemical structure can enhance bioavailability without compromising safety profiles.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyridazinone derivatives:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| IMB-0523 | Anti-HBV | 8.0 |

| N-(4-chlorophenyl) | Broad-spectrum antiviral | 12.0 |

| N-(phenylbenzamide) | Anti-HIV and HCV | 15.0 |

Q & A

Q. Table 1: Substituent Effects on Biological Activity

| Substituent Position | Functional Group | Observed Activity | Reference |

|---|---|---|---|

| Pyridazinone C-3 | 4-Fluorophenyl | Enhanced kinase inhibition | |

| Ethyl Linker | Methoxybenzamide | Improved solubility | |

| Amide Nitrogen | Trifluoromethyl | Increased metabolic stability |

Advanced: How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

Contradictions often arise from:

- Assay Conditions: Differences in cell lines, serum concentrations, or incubation times. Standardize protocols using guidelines like NIH/NCATS recommendations .

- Compound Stability: Degradation under assay conditions (e.g., pH, light). Monitor stability via LC-MS and use fresh stock solutions .

- Target Polymorphism: Genetic variations in enzymatic targets. Validate findings using CRISPR-edited isogenic cell lines .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation: ¹H/¹³C NMR for aromatic proton environments and carbonyl groups .

- Purity Assessment: HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- Mass Analysis: High-resolution MS (ESI-TOF) to verify molecular ion peaks and fragmentation patterns .

Advanced: What strategies address poor bioavailability in preclinical studies?

Methodological Answer:

- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability .

- Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles for sustained release .

- Pharmacokinetic Profiling: Conduct in vivo ADME studies with LC-MS quantification to track absorption and half-life .

Advanced: How can in vitro-to-in vivo translation challenges be mitigated?

Methodological Answer:

- 3D Cell Models: Use spheroids or organoids to better mimic in vivo tumor microenvironments .

- Metabolite Identification: Perform hepatic microsome assays to predict phase I/II metabolism .

- Dose Optimization: Apply PK/PD modeling (e.g., WinNonlin) to correlate exposure and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.